molecular formula C16H12BrN3OS B11368285 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

Cat. No.: B11368285
M. Wt: 374.3 g/mol
InChI Key: TTZMFZMFVHSITP-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group, a thiadiazole ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with suitable reagents like phosphorus oxychloride or sulfuryl chloride.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction using bromobenzene derivatives and appropriate catalysts like palladium or copper.

    Formation of the Methylbenzamide Moiety: The methylbenzamide moiety can be synthesized by the reaction of methylbenzoic acid with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, appropriate solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the bromophenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: For its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    Similar Compounds: Other thiadiazole derivatives such as 1,3,4-thiadiazole, 1,2,4-triazole, and 1,3,4-oxadiazole.

    Uniqueness: The presence of the bromophenyl group and the methylbenzamide moiety may confer unique biological activities and chemical properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C16H12BrN3OS

Molecular Weight

374.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C16H12BrN3OS/c1-10-3-2-4-12(9-10)15(21)19-16-18-14(20-22-16)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,19,20,21)

InChI Key

TTZMFZMFVHSITP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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